molecular formula C12H10ClN5 B3407156 n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-66-7

n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3407156
CAS No.: 5334-66-7
M. Wt: 259.69 g/mol
InChI Key: GXCHGJSAROBTGG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound offered for research and development purposes. It belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases . This class of compounds has demonstrated significant potential in scientific research, particularly in the field of oncology. Studies on structurally related pyrazolo[3,4-d]pyrimidine analogs have shown potent antitumor activity across a diverse panel of human cancer cell lines, including leukemia and non-small cell lung cancer models . The primary research value of these compounds is often linked to their ability to act as inhibitors of key cellular enzymes, such as cyclin-dependent kinases (CDKs) and Src tyrosine kinases, which are critical targets in cancer therapy development . The mechanism of action is typically through competitive binding at the ATP-binding sites of these enzymes, thereby disrupting signal transduction pathways that drive cancer cell proliferation and survival . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCHGJSAROBTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277283
Record name n-(4-chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5334-66-7
Record name NSC1450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 4-chloroaniline with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or ultrasonic-assisted synthesis. These methods can significantly reduce reaction times and improve yields . Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its therapeutic potential , particularly in the following areas:

  • Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC50 values ranging from 0.07 µM to 49.85 µM against different cancer types, suggesting strong potential as anticancer agents .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BHep-23.25
Compound CA54926
n-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineVariousTBDThis Study
  • Anti-inflammatory Effects : Similar compounds have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor. It interacts with specific molecular targets such as kinases and other enzymes, modulating their activity and potentially influencing signaling pathways involved in disease progression .

Material Science

Beyond biological applications, this compound is being explored for its utility in developing new materials. Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules that may have applications in electronics or nanotechnology .

Case Study 1: Anticancer Activity in MCF7 Breast Cancer Model

In vitro studies revealed that a related pyrazolo compound demonstrated an IC50 value of 3.79 µM against MCF7 breast cancer cells. This suggests strong antiproliferative activity and positions the compound as a viable candidate for further development in cancer therapeutics.

Case Study 2: Lung Cancer Models

Compounds derived from this scaffold were tested against A549 lung cancer cells with significant growth inhibition noted at concentrations as low as 26 µM. These findings highlight the potential of pyrazolo derivatives in targeting lung cancer effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with key analogs, focusing on structural variations, biological activity, and pharmacokinetics.

Anticancer Agents

  • S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Structure: Differs by a 2-chloro-2-(4-chlorophenyl)ethyl group at the 1-position and a 4-fluorobenzyl amine. Activity: Demonstrates potent cytotoxicity in neuroblastoma (SK-N-BE(2) cells) and reduces tumor mass in xenograft models. However, poor pharmacokinetics (e.g., rapid clearance) limit its clinical utility . Key Finding: A graphene oxide (GO) nanocarrier improves S29 delivery, reducing the effective dose to 5.74 ng/mL while minimizing side effects .
  • Compound V (6-chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

    • Structure : Features a 3-ethyl group and 6-chloro substitution.
    • Activity : Orally efficacious phosphodiesterase inhibitor against Cryptosporidium parvum, with 65% synthetic yield and favorable LC-MS profiles .
    • Key Finding : Retains potency in vivo, highlighting the importance of the 3-ethyl group for metabolic stability .

Kinase Inhibitors

  • PP2 (3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

    • Structure : Contains a tert-butyl group at the 1-position and 4-chlorophenyl at the 3-position.
    • Activity : Src kinase inhibitor used to study cortical spreading depression (CSD) and SFK-dependent signaling. At 300 ng, it suppresses CSD in rat models .
    • Comparison : The tert-butyl group enhances selectivity for SFK over other kinases, unlike the methyl group in the target compound .
  • PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

    • Structure : Lacks substituents beyond a phenyl group at the 1-position.
    • Role : Negative control for PP2, confirming SFK-specific effects .

Structural Analogs with Varied Substituents

  • 1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    • Structure : Methoxyethyl group on the amine.
    • Properties : Molecular weight 303.75 g/mol; used in screening libraries for solubility optimization .
  • N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    • Structure : Benzyl group replaces the methyl group.
    • Applications : Catalogued in screening databases (e.g., ZINC425605) but lacks detailed activity data .
  • Alkyl-Substituted Derivatives (e.g., 6-methyl, 6-ethyl, 6-propyl)

    • Trends : Increasing alkyl chain length correlates with reduced yield (50% → 34%) and lower melting points (202°C → 154°C), suggesting steric effects on crystallization .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Pharmacokinetics Melting Point/Yield References
N-(4-Chlorophenyl)-1-methyl-1H-pyrazolo... 1-methyl, 4-(4-chlorophenyl)amine Unknown (structural analog studies) Not reported Not reported
S29 1-(2-chloro-2-(4-chlorophenyl)ethyl), 4-(4-fluorobenzyl)amine Neuroblastoma cytotoxicity Poor (requires nanocarrier) Not reported
Compound V 1-methyl, 3-ethyl, 6-chloro, 4-(4-fluorobenzyl)amine Antiparasitic (Cryptosporidium) Orally efficacious 65% yield
PP2 1-tert-butyl, 3-(4-chlorophenyl) Src kinase inhibition Effective at 300 ng Not reported
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-... 1-(4-chlorophenyl), 4-(2-methoxyethyl)amine Screening compound Enhanced solubility Not reported
6-Methyl derivative (from ) 6-methyl, 1-(2-chloro-2-(4-chlorophenyl)ethyl), 4-phenylamine Not specified Not reported 202–203°C, 50% yield

Biological Activity

n-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanism of action, and therapeutic implications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The initial steps often include the formation of the pyrazolo[3,4-d]pyrimidine core followed by chlorination and substitution reactions to introduce the 4-chlorophenyl group. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds derived from this scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that a series of pyrazolo[3,4-d]pyrimidine derivatives inhibited CDK2 with IC50 values ranging from 0.3 to 24 µM, showcasing their potential as anticancer agents .

Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives Against CDK2

Compound IDIC50 (µM)Target
Compound 5b3CDK2
Compound 5i10CDK2
Compound 9e15CDK2

The mechanism through which this compound exerts its effects involves inhibition of specific kinases involved in tumor growth and proliferation. For example, studies have shown that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .

Pharmacological Studies

In vivo studies further elucidate the pharmacological profile of this compound. For example, in rodent models, it has been observed to exhibit favorable pharmacokinetic properties and selective inhibition of tumor growth markers. These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study on MCF-7 Cell Line : A derivative demonstrated potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 5 µM. The study reported significant induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Preclinical Models : In preclinical models for Parkinson's disease, related compounds showed positive allosteric modulation of metabotropic glutamate receptors (mGluR), indicating broader therapeutic applications beyond oncology .

Q & A

Basic: What are the standard synthetic routes for N-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are yields optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Condensation reactions using phenyl hydrazine and carbonitriles to form the pyrazole ring .
  • Alkylation with methyl iodide or similar agents to introduce the 1-methyl group .
  • Nucleophilic substitution with 4-chloroaniline to attach the N-(4-chlorophenyl) moiety .

Optimization strategies:

  • Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates .
  • Control temperature (e.g., reflux in ethanol or microwave-assisted heating) to improve regioselectivity .
  • Purify via column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to achieve >90% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound to enhance kinase inhibition?

Answer:
SAR design principles:

  • Substituent variation: Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity and binding affinity .
  • Core modifications: Introduce piperazine or cyclohexyl groups at the pyrimidine nitrogen to explore steric effects .
  • Biological testing: Use in vitro kinase assays (e.g., RET or Src kinases) with IC50 determination and selectivity profiling against a kinase panel .

Methodological tools:

  • Molecular docking to predict interactions with ATP-binding pockets .
  • Crystallography (if available) to resolve binding modes .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm substituent positions via characteristic shifts (e.g., NH2 at δ 6.5–7.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • LC-MS/HPLC: Monitor purity (>95%) and molecular ion peaks (e.g., m/z 320–365 for related analogs) .
  • Elemental analysis: Validate C, H, N composition (e.g., ±0.3% deviation from theoretical values) .

Advanced: How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

Answer:
Resolution strategies:

  • Standardize assay conditions: Use consistent cell lines (e.g., MCF-7 for RET kinase studies) and control for variables like serum concentration .
  • Orthogonal assays: Validate kinase inhibition via Western blot (phospho-ERK1/2 levels) alongside enzymatic assays .
  • Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Advanced: What strategies optimize reaction conditions for high-yield synthesis of derivatives?

Answer:

  • Solvent selection: Use DMF for nucleophilic substitutions or acetonitrile for Suzuki couplings .
  • Catalysts: Employ Pd(dppf)Cl2 for cross-coupling reactions (yields ~65–80%) .
  • Microwave-assisted synthesis: Reduce reaction time from 24h to 2h with comparable yields .

Basic: What are common biological targets and pathways associated with pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • Kinases: RET, Src, and EGFR tyrosine kinases are primary targets due to structural mimicry of ATP .
  • Enzymes: Phosphodiesterases (e.g., in Cryptosporidium studies) .
  • Apoptotic pathways: Reactivation of mutant p53 in cancer cells .

Advanced: How can the compound's role in cell signaling pathways (e.g., tyrosine phosphorylation) be mechanistically validated?

Answer:

  • Inhibitor studies: Co-treat with PP2 (Src kinase inhibitor) to block phosphorylation cascades .
  • Phospho-specific antibodies: Detect phosphorylated ERK1/2 or NMDA receptors via Western blot .
  • Gene knockdown: Use siRNA against target kinases to confirm pathway specificity .

Basic: What solubility and stability considerations are critical for handling this compound?

Answer:

  • Solubility: Use DMSO for stock solutions (20–50 mM) and dilute in PBS for assays .
  • Stability: Store at –20°C under argon to prevent degradation; monitor via HPLC every 6 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
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n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.